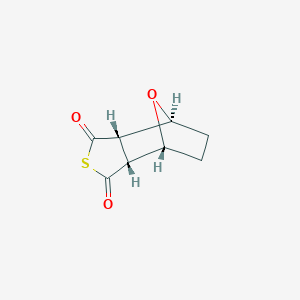

Endothall thioanhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,6S,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5+,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSGDNACNWITHQ-GUCUJZIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3C(C1O2)C(=O)SC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]3[C@H]([C@@H]1O2)C(=O)SC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109282-38-4 | |

| Record name | 4,7-Epoxybenzo(c)thiophene-1,3-dione, hexahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109282384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biochemical Mechanisms and Cellular Pathophysiology of Endothall Thioanhydride

Elucidation of Protein Phosphatase Inhibition Profile

Endothall (B106541) thioanhydride (ETA) is a potent toxin that exerts its effects primarily through the inhibition of key cellular enzymes known as protein phosphatases. physiology.orgnih.gov This section details its specific actions on these enzymes, providing a comparative context and exploring the kinetics of its inhibitory mechanisms.

Inhibition of Serine/Threonine Protein Phosphatase 1 (PP1) and 2A (PP2A) Activities

Endothall thioanhydride has been identified as a potent inhibitor of the serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). physiology.orgnih.gov These two phosphatases are crucial regulators of a vast number of cellular processes, and their inhibition by ETA leads to significant disruption of cellular function. tandfonline.com Studies have demonstrated that ETA effectively inhibits the catalytic activities of both PP1 and PP2A. nih.govmdpi.com The inhibition of these enzymes is a central aspect of ETA's mechanism of action, underlying its observed toxicity. physiology.orgpnas.org

Comparative Biochemical Analysis with Cantharidin (B1668268) and Other Protein Phosphatase Inhibitors

The inhibitory profile of this compound is often compared to that of its structural analog, cantharidin, and the parent compound, endothall. In in vitro assays, the order of potency for the inhibition of PP1 and PP2A is typically cantharidin > endothall > this compound. physiology.org However, this relationship is inverted in in vivo studies, where ETA is the most potent inhibitor, followed by cantharidin and then endothall (ETA > cantharidin > endothall). physiology.orgresearchgate.net This enhanced in vivo effectiveness of ETA is suggested to be due to its increased permeability across the plasma membrane, allowing for greater uptake into cells. physiology.org

Other protein phosphatase inhibitors, such as okadaic acid, also target PP2A and are used in comparative studies to elucidate the specific effects of phosphatase inhibition. pnas.orgnoaa.gov Similar to ETA and cantharidin, okadaic acid is a potent inhibitor of PP2A. pnas.orgresearchgate.net The table below summarizes the comparative inhibitory activities of these compounds.

Interactive Data Table: Comparative Inhibition of Protein Phosphatases

| Compound | Target Phosphatases | In Vitro Potency vs. ETA | In Vivo Potency vs. ETA | Notes |

|---|---|---|---|---|

| This compound (ETA) | PP1, PP2A | - | - | Highest in vivo potency due to cell permeability. physiology.org |

| Cantharidin | PP1, PP2A | Higher | Lower | A well-studied natural toxin and structural analog of ETA. physiology.orgnih.gov |

| Endothall | PP1, PP2A | Higher | Lower | The parent compound of ETA. physiology.orgnih.gov |

| Okadaic Acid | PP2A >> PP1 | Potent PP2A inhibitor | - | Often used as a selective tool to study PP2A function. pnas.org |

Differential Sensitivity and Specificity of Phosphatase Isoform Inhibition

While this compound inhibits both PP1 and PP2A, there is evidence of differential sensitivity. Studies on cantharidin and its analogs have shown that the catalytic subunit of PP2A is generally more sensitive to inhibition than the catalytic subunit of PP1, by a factor of 5- to 12-fold. nih.gov However, specific investigations involving direct administration of ETA to rat livers revealed that ETA predominantly targets PP1 for inhibition in this organ. physiology.org This suggests that the relative specificity of ETA can be tissue-dependent or influenced by factors present in a complex biological system. In contrast, studies on the related compound endothall in plants indicate a greater inhibition of PP2A compared to PP1. noaa.govresearchgate.net These findings highlight that while ETA is a dual inhibitor, its primary target can vary depending on the biological context and the specific isoforms of the phosphatases present.

Kinetic Characterization of Irreversible Inactivation Mechanisms

The interaction between this compound and its target phosphatases is not a simple reversible inhibition. Studies on endothall and cantharidin have characterized them as slow, irreversible inactivators of serine/threonine protein phosphatase activities. researchgate.net This means the inhibition is time-dependent and the enzyme does not readily regain activity once the inhibitor is bound. researchgate.net This irreversible binding is a key feature of its potent toxic action. The high toxicity of ETA is directly linked to its ability to form a stable complex with the phosphatase, effectively removing the enzyme from its functional pool within the cell. nih.gov

Molecular Interactions with Protein Phosphatase Binding Sites

The specific molecular interactions between this compound and its protein targets are crucial for its inhibitory activity. Research has focused on identifying and characterizing the precise binding site to understand the mechanism of action at a molecular level.

Identification and Characterization of the this compound Binding Site (e.g., Cantharidin-Binding Protein)

The primary molecular target for this compound and its analogs has been identified as the serine/threonine protein phosphatase 2A (PP2A). nih.govpnas.orgresearchgate.net This enzyme was first isolated as a "cantharidin-binding protein" (CBP) from mouse liver. pnas.org Subsequent research confirmed that CBP is a heterodimeric form of PP2A, consisting of a 61-kDa regulatory subunit (Aα) and a 39-kDa catalytic subunit (Cβ). pnas.org

Radioligand binding studies using tritium-labeled ETA ([³H]ETA) have demonstrated a high-affinity binding site in mouse liver cytosol. nih.gov Comparative studies have shown that ETA appears to share the same binding site as cantharidin on PP2A. nih.govresearchgate.net The potency of various endothall analogs in inhibiting [³H]ETA binding correlates well with their in vivo toxicity, providing strong evidence that this binding event is the critical step in their mechanism of action. nih.gov The binding site is sensitive to inhibitors like okadaic acid, further confirming its identity as PP2A. pnas.org The interaction is also influenced by the presence of a thiol group within the binding domain. nih.gov

Radioligand Binding Studies and Determination of Binding Affinities

Radioligand binding assays have been instrumental in identifying and characterizing the molecular target of this compound. Studies utilizing [³H]this compound ([³H]ETA) have revealed a high-affinity binding site in mouse liver cytosol. nih.gov These experiments determined an apparent dissociation constant (Kd) of 32 nM and a maximum number of binding sites (Bmax) of 2.8 pmol/mg of protein. nih.gov This specific binding accounts for over 95% of the total binding observed. nih.gov

The binding of this compound is not exclusive to this compound; it shares a binding site with cantharidin and its analogs. pnas.orgnih.govresearchgate.net The target for these molecules was identified as protein phosphatase 2A (PP2A), a key enzyme involved in cellular regulation. pnas.orgnih.gov Specifically, the cantharidin-binding protein (CBP) was isolated and confirmed to be the AC heterodimeric form of PP2A. pnas.org The potency of various endothall analogs in inhibiting [³H]ETA binding in vitro strongly correlates with their toxicity in mice, underscoring the physiological relevance of this binding interaction. nih.gov

Further investigations have shown that ATP, its nonhydrolyzable analogs, and pyrophosphate-related compounds can inhibit the binding of both [³H]cantharidin and [³H]ETA, with IC50 values in the micromolar range. nih.gov This suggests a potential overlap or interaction between the this compound binding site and the ATP-binding domain on PP2A. The inhibition of this binding by certain chemical agents also points to the involvement of a thiol group within the binding domain. nih.gov

Structural Determinants of Ligand-Receptor Interactions

The interaction between this compound and its receptor, protein phosphatase 2A (PP2A), is governed by specific structural features of the ligand. The high toxicity of this compound compared to its parent compound, endothall, and the corresponding anhydride (B1165640) highlights the importance of the thioanhydride group for potent biological activity. nih.gov

The specificity of this interaction is further demonstrated by the fact that the potent inhibitory activity is not a general feature of all 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives. nih.gov The presence and nature of substituents on the bicyclic ring system can significantly influence binding affinity and, consequently, toxicity. nih.gov For instance, while the 5,6-dehydro analogue of this compound also shows high toxicity, this is less pronounced for other analogues. nih.gov

The binding site for this compound on PP2A is shared with cantharidin, a structurally related natural toxin. pnas.orgresearchgate.net This shared binding site indicates that the fundamental structural scaffold of the 7-oxabicyclo[2.2.1]heptane ring system is a key determinant for recognition by the phosphatase. The most potent inhibitors, like this compound and cantharidin, possess two negatively charged groups in close proximity, a feature that appears to be crucial for high-affinity binding to the catalytic subunit of PP2A. nih.gov

Cytological and Physiological Manifestations in Biological Systems

The inhibition of protein phosphatases by this compound triggers a range of cytological and physiological disruptions, particularly evident in the context of plant cell biology. These manifestations are a direct consequence of the perturbation of phosphorylation-dependent signaling pathways that govern fundamental cellular processes.

Perturbation of Plant Cell Cycle Regulation and Mitotic Progression

This compound profoundly affects the plant cell cycle, leading to mitotic arrest and abnormal cell division. researchgate.netnoaa.gov Its primary mode of action is the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), which are critical regulators of cell cycle progression. researchgate.netnoaa.govphysiology.org This inhibition disrupts the delicate balance of protein phosphorylation required for the orderly transition through the different phases of the cell cycle.

A key consequence of this compound activity is the disruption of the microtubule cytoskeleton. noaa.gov Unlike some herbicides that directly inhibit tubulin polymerization, endothall's effect on microtubules is indirect, stemming from the inhibition of protein phosphatases. noaa.gov In meristematic corn root tips, treatment with endothall leads to malformed spindle structures. noaa.gov Similarly, in tobacco BY-2 cells, abnormal perinuclear microtubule patterns and malformed spindles are observed. noaa.gov This disruption of the spindle apparatus, which is essential for chromosome segregation, directly contributes to the observed mitotic defects.

The disorganization of the microtubule spindle leads to significant errors in cell division. One of the prominent effects of endothall in plant cells is the distortion of the cell division plane. noaa.gov Instead of the typical transverse alignment, metaphase plates often show a diagonal orientation. noaa.gov This ultimately results in improperly oriented new cell walls.

Furthermore, endothall treatment causes a cell cycle arrest at the prometaphase stage of mitosis. researchgate.netnoaa.gov This is characterized by the accumulation of cells with condensed chromosomes that fail to align properly at the metaphase plate. noaa.gov This prometaphase arrest is a direct result of the compromised integrity of the mitotic spindle and the cell's inability to satisfy the spindle assembly checkpoint.

In addition to its effects on mitosis, endothall also impacts the S-phase of the cell cycle. Studies in tobacco BY-2 cells have shown that endothall can inhibit the initiation of S-phase and DNA synthesis. noaa.gov This suggests that protein phosphatases inhibited by endothall play a role in the G1 to S-phase transition. The observation that endothall blocks two distinct checkpoints in the cell cycle—one in mitosis and another at the S-phase initiation—indicates that it likely affects multiple protein phosphatase complexes or different substrates of the same phosphatase. noaa.gov

Modulation of Primary Metabolic Pathways

This compound and its parent compounds are recognized for their significant impact on fundamental plant and cellular metabolic processes. The primary mechanism often involves the inhibition of key enzymes, leading to a cascade of downstream effects on vital pathways.

The molecular interactions of endothall have been shown to inhibit serine/threonine-specific plant protein phosphatases, particularly Protein Phosphatase 2A (PP2A). noaa.gov This inhibition has been directly related to disruptions in nitrate (B79036) assimilation. noaa.gov In spinach leaves, for instance, the inhibition of PP2A activity by endothall was observed to coincide with a decrease in the light-induced activation of nitrate reductase. noaa.gov Nitrate reductase is a crucial enzyme in the nitrate assimilation pathway, responsible for the conversion of nitrate to nitrite, a key step for nitrogen utilization in plants. frontiersin.orgvcu.edu The modulation of PP2A activity by endothall compounds therefore represents a significant interference with the plant's ability to process and utilize inorganic nitrogen. noaa.gov

Endothall acid is understood to disrupt plant metabolism by interfering with cellular respiration. ccetompkins.orgwi.gov This inhibition of respiration is a key aspect of its mechanism of action. wi.gov However, some research has indicated a more complex relationship. For example, one study using heterotrophic cell suspensions found no effects on respiratory activity as measured by oxygen consumption. noaa.gov In contrast, at high concentrations, endothall was found to cause leakage of electrolytes, suggesting that cellular membranes are an early site of injury, which can indirectly impact respiratory functions. noaa.gov

Genomic and Transcriptomic Responses to this compound Exposure

The toxicity of this compound is closely linked to its ability to inhibit specific cellular enzymes, which in turn can alter gene expression and cellular signaling pathways.

The primary and most well-documented molecular targets of this compound are the serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). physiology.orgnih.gov These enzymes are part of the phosphoprotein phosphatase (PPP) family and are distinct from metal-dependent (PPM) and aspartate-dependent phosphatases. mdpi.com

Research demonstrates that this compound (ETA) is a potent inhibitor of both PP1 and PP2A. physiology.orgnih.gov Studies comparing ETA to its parent compound endothall and the related toxin cantharidin have revealed differences in their inhibitory potency both in vitro and in vivo. In vitro, the potency sequence for inhibiting PP1 and PP2A is cantharidin > endothall > ETA. nih.gov However, in vivo studies in rats established a different sequence of potency: ETA > cantharidin > endothall, which correlates closely with their relative toxicity. physiology.orgnih.gov This enhanced in vivo effectiveness of ETA is suggested to be related to its increased permeability across the plasma membrane. nih.govphysiology.org Furthermore, in liver tissue, ETA predominantly targets PP1 for inhibition. nih.gov

While the effects on serine/threonine protein phosphatases are well-established, there is no specific information available from the conducted research regarding the analysis of differential gene expression patterns of aspartate phosphatases in response to this compound exposure. The focus of existing studies remains on the compound's potent interaction with the PP1 and PP2A signaling pathways. nih.govmdpi.com

Interactive Data Tables

Table 1: Comparative Inhibitory Potency of Endothall Derivatives on Protein Phosphatases (PP1 & PP2A) This table outlines the relative effectiveness of this compound (ETA), Cantharidin (CA), and Endothall in inhibiting PP1 and PP2A under different conditions.

| Condition | Potency Sequence (Most to Least Potent) | Source |

| In Vitro | Cantharidin > Endothall > this compound | nih.gov |

| In Vivo (Rat Hepatic Phosphatases) | This compound > Cantharidin > Endothall | physiology.orgnih.gov |

Table 2: Summary of Metabolic Pathway Interference by Endothall Compounds This table summarizes the observed or postulated effects of endothall compounds on key metabolic processes.

| Metabolic Pathway | Effect | Source |

| Nitrate Assimilation | Interference via inhibition of PP2A, affecting nitrate reductase activation. | noaa.gov |

| Lipid Biosynthesis | Interference reported. | noaa.govccetompkins.org |

| Cellular Respiration | Generally considered to be inhibited, though some studies show no direct effect on oxygen consumption. | noaa.govccetompkins.orgwi.gov |

| Macromolecular Synthesis | Interference with RNA and protein synthesis. | noaa.govccetompkins.orgwi.gov |

Investigation of Dose-Dependent and Tissue-Specific Transcriptomic Profiles

While direct data on this compound is scarce, studies on its structural analog, endothall, in other organisms can provide a conceptual framework for understanding its potential transcriptomic impact. For instance, research on the effects of endothall on gene expression in the plant Cichorium intybus L. has demonstrated both dose-dependent and tissue-specific responses. These findings, while not directly applicable to this compound or to mammalian systems, illustrate the principle of how a protein phosphatase inhibitor can differentially affect gene expression based on concentration and the specific tissue involved.

A study on Cichorium intybus L. seedlings exposed to varying concentrations of endothall revealed significant changes in the expression of key regulatory enzymes. The data indicated that the magnitude and even the direction of gene expression changes (upregulation or downregulation) were dependent on both the concentration of the compound and the tissue type (shoots versus roots). This highlights the complexity of the cellular response to protein phosphatase inhibition and underscores the necessity for specific transcriptomic analyses for each analog and in relevant biological systems.

Given that this compound is a more potent inhibitor of protein phosphatases in vivo compared to endothall, it is plausible that it would induce more pronounced and potentially distinct transcriptomic changes at lower concentrations. nih.gov The tissue-specific nature of these effects would likely be influenced by the differential expression and activity of PP1 and PP2A isoforms, as well as the unique signaling pathways active in different cell types.

Environmental Fate and Biotransformation Dynamics of Endothall Thioanhydride

Degradation Kinetics and Pathways in Environmental Compartments

Characterization of Aerobic Microbial Biodegradation Rates

Specific studies characterizing the aerobic microbial biodegradation rates of Endothall (B106541) thioanhydride in environmental compartments such as soil and water are not available in the public scientific literature. While the parent compound, Endothall, is known to undergo rapid aerobic biodegradation with a reported half-life of approximately one week or less, no corresponding kinetic data has been published for the thioanhydride derivative. epa.govmass.gov

Assessment of Anaerobic Degradation Half-lives and Mechanisms

There is no available information from the reviewed sources detailing the anaerobic degradation half-lives or the specific microbial mechanisms involved in the biotransformation of Endothall thioanhydride under anoxic conditions. For the related compound Endothall, biodegradation is slower under anaerobic conditions compared to aerobic ones. epa.govmass.gov

Stability to Photolysis and Chemical Hydrolysis under Varying Conditions

Quantitative data on the photolytic stability of this compound under various environmental conditions is not documented in the available literature.

Regarding chemical hydrolysis, specific kinetic studies detailing the half-life of this compound at different pH levels and temperatures are not available. However, research on related compounds suggests that the thioanhydride functional group is susceptible to hydrolytic cleavage. nih.gov One study noted that certain analogues of this compound were found to be particularly stable against hydrolysis, which implies that the compound itself undergoes this degradation pathway, although rates have not been quantified. nih.gov

Environmental Transport and Distribution Processes

Quantification of Leaching Potential and Soil Mobility

No studies were found that quantify the leaching potential or soil mobility of this compound. Key parameters used to predict the movement of chemicals in soil, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been determined for this specific compound. The parent compound, Endothall, is considered to have high mobility in soil, but its rapid degradation typically limits the extent of leaching. epa.govnoaa.gov

Adsorption and Desorption Equilibria with Environmental Media (Sediments, Organic Matter)

Research detailing the adsorption and desorption equilibria of this compound with environmental media like sediments and organic matter is not available. There are no published studies providing equilibrium constants (such as Kd or Koc) that would describe the partitioning behavior of this compound between solid and aqueous phases in the environment. For the parent Endothall, adsorption to suspended solids and sediments is not expected to be a significant process. epa.govmass.gov

Note: The absence of quantitative data prevents the generation of interactive data tables for the specified environmental fate parameters of this compound.

Identification and Characterization of Environmental Metabolites

Detailed studies identifying the environmental metabolites specific to this compound are not present in the available research. The biotransformation of this specific compound has not been elucidated. However, research into its parent compound, endothall, offers potential insights.

Elucidation of Major Biotransformation Products (e.g., Glutamic Acid Derivatives)

For the parent compound endothall, microbial action is the primary driver of degradation in the environment noaa.govmass.govmdpi.com. Under aerobic conditions, the major biotransformation product identified is glutamic acid noaa.govepa.gov. This suggests a metabolic pathway that involves the breakdown of the endothall molecule and the incorporation of its carbon structure into common biochemical compounds. The initial breakdown product is reported to be glutamic acid, which is then rapidly consumed by bacteria noaa.gov. There is no specific information available to confirm if this compound follows a similar pathway to produce glutamic acid derivatives. One study noted that some thioanhydride analogues of endothall are more stable to hydrolytic cleavage, which could imply a different metabolic fate nih.gov.

Reconstruction of Environmental Metabolic Pathways

While a specific metabolic pathway for this compound has not been reconstructed, the pathway for endothall is understood to proceed via microbial metabolism mass.gov. After the initial breakdown, the resulting components are believed to enter the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cells. The appearance of metabolites such as glutamic acid supports this hypothesis, as it is directly related to the TCA cycle intermediate α-ketoglutarate. The complete degradation of endothall by microbial action can take between 30 to 60 days noaa.govmass.gov. It remains undetermined whether this compound is metabolized through a similar pathway.

Influence of Environmental Parameters on Persistence and Fate

The persistence and ultimate fate of a chemical compound in the environment are heavily influenced by abiotic and biotic factors. While specific data for this compound is lacking, the behavior of endothall provides a basis for discussing potentially relevant parameters.

Effects of pH on Dissociation, Ionization, and Stability

The pH of the surrounding water can significantly affect the stability and form of a chemical. For many pesticides, alkaline conditions (pH > 7) can lead to rapid degradation through a process called alkaline hydrolysis usu.edumsu.edu. Technical endothall is reported to be stable in weak acidic and weak alkaline media noaa.gov. However, one study found that while stable to photolysis at pH 7 and 9, its half-life was less than 24 hours at a pH of 5 under artificial sunlight mass.gov. Acidification of the medium has been shown to enhance the herbicidal activity of dipotassium (B57713) endothall uplaquatics.com.

The stability of this compound in relation to pH has not been specifically documented in environmental fate studies. It is known that certain thioanhydride analogues of endothall exhibit greater stability against hydrolytic cleavage compared to their anhydride (B1165640) counterparts, but how this translates to environmental pH conditions is not specified nih.gov.

Role of Organic Carbon Content and Microbial Community Composition

Microbial activity is the primary degradation pathway for endothall and its salt formulations mdpi.comresearchgate.netnih.gov. The presence of sediment and its associated microbial community is critical for degradation to occur; in studies conducted without sediment, no degradation was observed mdpi.comnih.gov. The composition and adaptation of the microbial community play a significant role, with degradation occurring more rapidly in the presence of a microbial population previously exposed to the herbicide mdpi.comresearchgate.net. Specific bacteria, such as Arthrobacter species, have been identified that can use endothall as a sole carbon source mdpi.com.

The persistence of endothall can also be affected by adsorption to organic matter. In soils with high organic content, the half-life of endothall was observed to be 9 days, compared to 4-5 days in clay soils, suggesting that adsorption to organic matter may prolong its persistence by making it less available to microorganisms noaa.gov. The role of organic carbon and microbial communities in the biotransformation of this compound specifically has not been investigated.

Broader Academic Applications and Interdisciplinary Perspectives of Endothall Thioanhydride

Endothall (B106541) Thioanhydride as a Chemical Probe in Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, to understand its function in a cellular context. proteostasisconsortium.com Endothall thioanhydride's effectiveness as a probe stems from its ability to permeate cell membranes and potently inhibit specific enzymes, allowing researchers to observe the direct consequences of blocking those enzymatic activities. nih.gov

This compound is a potent inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). mrc.ac.uknih.gov These enzymes are fundamental regulators of a vast array of cellular processes in eukaryotes by removing phosphate (B84403) groups from proteins, thereby controlling protein activity, localization, and stability. nih.gov

By using ETA to inhibit these phosphatases, researchers can elucidate their physiological roles. For instance, studies using 3T3 fibroblasts demonstrated that ETA, unlike its parent compounds cantharidin (B1668268) or endothall, induces significant morphological changes. nih.gov These changes include cell rounding, detachment, and a widespread reorganization of actin filaments, which are characteristic effects of cell-permeable phosphatase inhibitors. nih.gov This reveals the crucial role of PP1 and PP2A in maintaining cell structure and adhesion. ETA predominantly targets PP1 for inhibition within the liver, providing a more specific tool to dissect the functions of this particular phosphatase in vivo. nih.gov

Table 1: Comparative Inhibitory Potency of this compound and Related Compounds

| Condition | Potency Ranking (Highest to Lowest) | Primary Target in Liver (ETA) |

|---|---|---|

| In Vitro | Cantharidin > Endothall > this compound | N/A |

| In Vivo (Rat Liver) | This compound > Cantharidin > Endothall | Protein Phosphatase 1 (PP1) |

This table summarizes the relative potency of this compound (ETA), Cantharidin (CA), and Endothall in inhibiting Protein Phosphatases 1 and 2A under different experimental conditions, based on findings from studies on rat hepatic protein phosphatases. nih.gov

Signal transduction pathways are the networks through which cells receive, process, and respond to information from their environment. Protein phosphorylation and dephosphorylation are the central on/off switches in these pathways. The inhibition of key phosphatases like PP1 and PP2A by this compound effectively freezes these switches in the "on" state, allowing researchers to identify the downstream consequences and map the pathway's components and logic.

The dramatic reorganization of the actin cytoskeleton induced by ETA is a clear example of its utility in dissecting signaling pathways. nih.gov The maintenance of the cytoskeleton is a dynamic process controlled by numerous signaling cascades that regulate the phosphorylation state of actin-binding proteins. By inhibiting the phosphatases that would normally dephosphorylate these proteins, ETA reveals the critical and continuous role these enzymes play in maintaining cytoskeletal integrity and, by extension, cell shape and motility. This makes ETA a powerful tool for studying pathways involved in cell migration, division, and adhesion. nih.gov

Cross-Kingdom Comparative Studies on Molecular Targets

The molecular targets of this compound, primarily PP1 and PP2A, are highly conserved across different kingdoms of life, including plants, mammals, and insects. pnas.orgnih.gov This conservation allows for comparative studies that can reveal fundamental biological principles and potential applications in different fields.

The core catalytic subunits of PP1 and PP2A are remarkably similar in structure and function across eukaryotic organisms. nih.gov Research has shown that cantharidin and the herbicide endothall inhibit both spinach leaf (plant) and mammalian PP1 and PP2A. mrc.ac.ukpnas.org Specifically, these compounds were found to decrease the PP2A-mediated activation of nitrate (B79036) reductase in spinach leaves, confirming that PP2A is their site of action in plants. mrc.ac.uk Given that this compound shares the same binding site on PP2A as cantharidin and endothall, it is understood to act through the same mechanism in both plant and animal systems. mrc.ac.ukpnas.org This cross-kingdom activity underscores the fundamental importance of these enzymes and highlights their viability as targets for compounds intended to have broad biological effects.

There is a growing body of research focused on identifying common molecular targets between different classes of pesticides, such as herbicides and insecticides. nih.gov This overlap presents opportunities for developing new pest management strategies. While the number of molecular targets for commercial herbicides and insecticides is relatively small (fewer than 35 for each), at least ten targets of commercial herbicides are also found in insects. nih.gov

For example, the herbicide glufosinate, which inhibits glutamine synthetase in plants, is also insecticidal through the same mechanism of action. nih.gov Similarly, inhibitors of the plant enzyme p-hydroxyphenylpyruvate dioxygenase have been found to be effective insecticides. nih.gov Although this compound's primary targets are protein phosphatases, the principle of shared targets is well-established. This interdisciplinary perspective suggests that compounds developed to target fundamental enzymes like protein phosphatases could have applications in controlling a wide range of pests, from weeds to insects, by acting on the conserved homologous enzymes in each organism.

Table 2: Examples of Overlapping Molecular Targets Between Herbicides and Insecticides

| Molecular Target | Herbicide Example | Effect in Insects |

|---|---|---|

| Glutamine Synthetase | Glufosinate | Insecticidal via inhibition of the same enzyme |

| p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | HPPD Inhibitors (e.g., Mesotrione) | Effective insecticide on blood-fed insects |

| Protein Phosphatases (e.g., PP2A) | Endothall / Cantharidin Analogues | Toxic, indicating inhibition of the conserved enzyme |

This table provides examples of molecular targets that are shared between plants and insects, demonstrating the potential for cross-kingdom activity of pesticides. nih.gov

Development and Optimization of Novel Bioactive Agents

The potent and specific activity of this compound and its analogues makes them excellent starting points for the development of new bioactive agents. By synthesizing and testing various derivatives, researchers can explore structure-activity relationships (SAR), which define how a molecule's chemical structure relates to its biological effect. nih.gov

This research involves creating modified versions of the parent compound to optimize properties like target specificity, potency, or cell permeability. For example, the synthesis of a radiolabeled version, [³H]this compound, was crucial for conducting radioligand binding studies. nih.gov These studies helped to characterize the high-affinity binding site in mouse liver cytosol and to screen the potency of 18 different endothall analogues. nih.gov Such SAR studies are fundamental to medicinal chemistry and toxicology, as they can lead to the development of more selective chemical probes to study specific phosphatase functions or to the design of novel therapeutic agents that target phosphatase activity in disease states. chemrxiv.org

Strategies for Herbicide Discovery and Management of Herbicide Resistance Mechanisms

The development of new herbicides is critical for managing weed resistance to existing compounds. This compound's parent molecule, Endothall, serves as an important case study. Endothall's herbicidal efficacy is not attributed to a single, easily overcome mechanism but to a complex interplay of actions, including the inhibition of protein synthesis, interference with lipid synthesis, and disruption of cellular respiration. mass.govherts.ac.uknoaa.gov This multi-target action is a desirable trait in herbicide design as it can delay the development of resistance compared to herbicides with a single site of action.

The exploration of this compound and other derivatives fits into a broader strategy of lead compound optimization. Research into other novel thioanhydrides, such as dithiocarbamic thioanhydrides, has shown that this chemical class can yield compounds with significant phytotoxic or plant growth-stimulating activities. nih.gov The dramatically increased potency of this compound compared to its parent dicarboxylic acid suggests that the thioanhydride functional group significantly alters its interaction with biological targets. nih.gov This makes it a valuable lead structure for developing new herbicidal agents. Understanding the specific molecular targets of this compound could unveil novel biochemical pathways in plants that can be exploited for weed control, providing new tools to manage weeds that have developed resistance to other chemical classes.

Exploration of Diverse Bioactivities (e.g., Antifungal, Antiangiogenic Properties)

The structural similarity of this compound to natural toxins with known therapeutic potential invites interdisciplinary exploration of its bioactivities. Endothall is chemically related to cantharidin, a potent toxin isolated from blister beetles. wikipedia.org Both compounds are recognized inhibitors of Protein Phosphatase 2A (PP2A), a key enzyme involved in cellular regulation. wikipedia.orgnih.gov

Cantharidin and its derivatives, such as norcantharidin, have been extensively studied for their anti-cancer properties. mdpi.com Their mechanisms of action include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell invasion and metastasis. mdpi.comnih.govresearchgate.net Notably, cantharidin has been shown to have additive anti-tumor effects when combined with anti-angiogenic therapeutics, which work by preventing the growth of new blood vessels that tumors need to survive. nih.govnih.govresearchgate.net Given that this compound shares the same core structure and a related mechanism of action (PP2A inhibition), it stands as a candidate for investigation into potential anti-cancer and antiangiogenic properties.

While direct studies on the antifungal properties of this compound are lacking, the broader class of sulfur-containing heterocyclic compounds is known to possess antimicrobial activities. nih.gov For instance, certain dithiocarbamates have demonstrated antifungal effects. nih.gov This suggests a potential, though unexplored, avenue of research for this compound and its analogs in the development of novel antifungal agents for agricultural or medical applications.

Rational Design of Analogs with Enhanced Selectivity or Efficacy Profiles

The study of this compound provides a compelling example of how subtle molecular modifications can lead to profound changes in biological activity, a core principle in the rational design of bioactive compounds. Research has demonstrated that this compound is significantly more toxic to mice than its corresponding anhydride (B1165640) or the parent dicarboxylic acid, Endothall. nih.gov This structure-activity relationship (SAR) is crucial for designing new molecules with desired properties.

| Compound | Chemical Form | LD50 (mg/kg, ip) |

|---|---|---|

| Endothall | Dicarboxylic Acid | 14 |

| Endothall anhydride | Anhydride | 4.0 |

| This compound | Thioanhydride | 0.31 |

Data sourced from a study on the structural aspects of this compound toxicity. nih.gov

This dramatic increase in potency with the substitution of an oxygen atom for sulfur in the anhydride ring highlights a key area for targeted chemical synthesis. The principles of rational design, as applied to the related compound cantharidin, offer a roadmap for modifying this compound. nih.gov Strategies could include:

Ring Modification: Opening the thioanhydride ring to form carboxylic acid, amide, or ester derivatives could potentially reduce broad toxicity while retaining or enhancing specific bioactivities, a strategy successfully used to create less toxic cantharidin analogs. nih.govresearchgate.net

Scaffold Substitution: Adding various functional groups (such as fluoro or methoxy (B1213986) groups) to the main 7-oxabicyclo[2.2.1]heptane ring system could alter the molecule's binding affinity, selectivity, and pharmacokinetic properties. nih.govbohrium.com

Bioisosteric Replacement: The replacement of the oxygen bridge with other atoms or functional groups could be explored to fine-tune the compound's activity.

By systematically synthesizing and screening such analogs, researchers can aim to dissociate the desired efficacy (e.g., herbicidal or anti-tumor activity) from unwanted toxicity, leading to the development of more selective and useful chemical agents.

Future Directions in this compound Research

The potent and distinct biological profile of this compound positions it as a compound ripe for future investigation. The significant questions raised by initial studies point toward several key research directions that could have impacts in agrochemistry, toxicology, and medicine.

A primary objective is the precise identification of the molecular target or targets responsible for the compound's exceptionally high toxicity. While it is related to the PP2A inhibitor cantharidin, binding studies have shown that the in vivo effects of this compound may not be fully explained by its interaction with the same binding site as cantharidin, suggesting a potentially novel mechanism of action that warrants deeper exploration. nih.gov

A second major avenue is the systematic screening of this compound and a library of rationally designed analogs for a wider range of bioactivities. Based on the strong precedent set by its structural relative, cantharidin, a focused investigation into its anti-proliferative, anti-metastatic, and antiangiogenic effects in cancer cell models is a logical and promising step. mdpi.comnih.gov

Furthermore, the advancement of modern drug discovery tools offers new possibilities for this research. The use of artificial intelligence and computational modeling can accelerate the design and prediction of the properties of new analogs, helping to prioritize the synthesis of compounds with the highest potential for enhanced efficacy and improved safety profiles. corning.com Such in silico screening could efficiently guide the development of derivatives tailored for specific applications, whether as next-generation herbicides with novel modes of action or as lead compounds in the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What experimental assays are recommended to quantify ETA’s inhibitory effects on PP1 and PP2A?

- Methodological Answer : Use in vitro inhibition assays with purified PP1/PP2A catalytic subunits, measuring IC50 values via colorimetric (e.g., malachite green phosphate assay) or radiolabeled substrate methods (e.g., [<sup>3</sup>H]-ETA binding studies). For in vivo studies, administer ETA via portal vein injection in model organisms (e.g., rats) and quantify phosphatase activity in tissue homogenates using substrate-specific assays (e.g., phosphorylase a for PP1, histone H1 for PP2A) .

- Key Considerations : Normalize protein concentrations using methods like Bradford assay and validate inhibitor specificity using ATP analogs as negative controls .

Q. How does ETA’s inhibitory potency compare to other phosphatase inhibitors like cantharidin (CA) or okadaic acid?

- Methodological Answer : Perform competitive binding assays with [<sup>3</sup>H]-labeled inhibitors (e.g., [<sup>3</sup>H]-CA vs. [<sup>3</sup>H]-ETA) to assess binding affinity. In vitro, CA > endothall > ETA, but in vivo, ETA shows higher potency due to enhanced cellular permeability . Use dose-response curves to compare IC50 values across inhibitors .

- Key Considerations : Account for differences in cell membrane permeability and metabolic stability when translating in vitro results to in vivo models .

Q. What cellular assays can detect ETA-induced morphological changes?

- Methodological Answer : Treat adherent cell lines (e.g., 3T3 fibroblasts) with ETA and monitor actin cytoskeleton reorganization via phalloidin staining. Quantify cell rounding/detachment using phase-contrast microscopy or automated image analysis .

- Key Considerations : Include controls with non-permeable inhibitors (e.g., endothall) to confirm ETA’s cell-penetrating properties .

Advanced Research Questions

Q. How can researchers resolve contradictions between ETA’s in vitro and in vivo inhibitory potency?

- Methodological Answer :

Assess cellular uptake using radiolabeled ETA and compare intracellular concentrations to in vitro IC50 values.

Evaluate metabolic stability via liver microsome assays to determine if ETA is metabolized into active/inactive derivatives in vivo.

Use tissue-specific phosphatase activity profiling (e.g., liver vs. kidney) to identify organ-dependent effects .

- Key Considerations : Differences in membrane transporters or tissue-specific phosphatase isoforms may explain potency variations .

Q. What experimental strategies can elucidate ETA’s structural determinants of specificity for PP1 vs. PP2A?

- Methodological Answer :

Perform mutagenesis studies on PP1/PP2A binding sites (e.g., residues interacting with ETA’s thioanhydride group).

Use computational docking simulations to compare ETA’s binding affinity with CA or endothall.

Validate findings with competitive inhibition assays using structural analogs .

- Key Considerations : PP2A’s regulatory subunits may modulate ETA accessibility to the catalytic site .

Q. How can researchers integrate ETA-induced phosphatase inhibition with downstream signaling pathways?

- Methodological Answer :

Combine ETA treatment with phosphoproteomics to identify hyperphosphorylated substrates (e.g., MAPK, Akt).

Use RNA-seq or qPCR to analyze gene expression changes (e.g., apoptosis-related genes like Bcl-2 or Bax).

Cross-reference with kinase inhibitor studies to dissect phosphatase-kinase crosstalk .

- Key Considerations : Temporal resolution is critical—sample at multiple timepoints to capture dynamic phosphorylation events .

Q. Why does ETA induce cell-type-specific responses (e.g., 3T3 fibroblasts vs. hepatocytes)?

- Methodological Answer :

Compare phosphatase isoform expression (e.g., PP1γ vs. PP1α) using Western blot or RNA-seq.

Assess differential activation of compensatory pathways (e.g., PP2B/calcineurin) via pharmacological inhibition (e.g., cyclosporine A).

Measure baseline phosphatase activity, as cells with higher PP1/PP2A activity may exhibit stronger ETA sensitivity .

Data Analysis & Interpretation

Q. How should researchers address variability in ETA’s dose-response across studies?

- Methodological Answer :

Standardize assay conditions (pH, temperature, divalent cations) to minimize confounding variables.

Use internal controls (e.g., okadaic acid for PP2A-specific inhibition) to normalize activity measurements.

Apply statistical models (e.g., mixed-effects regression) to account for batch effects or biological variability .

- Key Considerations : Report raw data and normalization methods to enhance reproducibility .

Q. What approaches validate the specificity of ETA’s effects in complex biological systems?

- Methodological Answer :

Combine ETA with siRNA-mediated knockdown of PP1/PP2A to confirm on-target effects.

Use rescue experiments with constitutively active phosphatase mutants.

Profile off-target kinase inhibition using kinome-wide selectivity screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.